N(6)-(2-Carboxyethyl)adenine
Overview
Description
N(6)-(2-Carboxyethyl)adenine is a derivative of adenine, a purine nucleobase that plays a crucial role in the structure of nucleic acids This compound is characterized by the presence of a carboxyethyl group attached to the nitrogen at the sixth position of the adenine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(6)-(2-Carboxyethyl)adenine typically involves the alkylation of adenine with a suitable carboxyethylating agent. One common method includes the reaction of adenine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
N(6)-(2-Carboxyethyl)adenine undergoes various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxyl derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyethyl group yields carboxyl derivatives, while reduction results in ethyl derivatives. Substitution reactions produce a variety of substituted adenine derivatives.
Scientific Research Applications
N(6)-(2-Carboxyethyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is utilized in the study of DNA and RNA modifications, particularly in understanding the role of adenine derivatives in genetic regulation.
Medicine: Research into its potential therapeutic applications includes investigating its role in modulating biological pathways and its use as a precursor in drug development.
Industry: this compound is employed in the production of nucleic acid-based materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N(6)-(2-Carboxyethyl)adenine exerts its effects involves its interaction with nucleic acids and proteins. The carboxyethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. This compound can modulate the activity of enzymes involved in nucleic acid metabolism and repair, thereby affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N(6)-Methyladenine: A methylated derivative of adenine, known for its role in epigenetic regulation.
N(6)-Benzyladenine: A synthetic cytokinin used in plant growth regulation.
N(6)-Furfuryladenine: Another cytokinin with applications in plant biology.
Uniqueness
N(6)-(2-Carboxyethyl)adenine is unique due to the presence of the carboxyethyl group, which imparts distinct chemical properties and biological activities. This modification allows for specific interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-(7H-purin-6-ylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c14-5(15)1-2-9-7-6-8(11-3-10-6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBHTZMRHDQGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223361 | |
Record name | N(6)-(2-Carboxyethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73094-99-2 | |
Record name | N(6)-(2-Carboxyethyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073094992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC37388 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N(6)-(2-Carboxyethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(6)-(2-CARBOXYETHYL)ADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG9A8I4S8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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